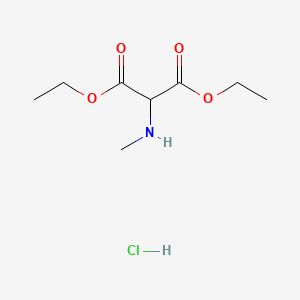

2-(甲基氨基)丙二酸二乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 2-(methylamino)malonate hydrochloride is a chemical compound with the molecular formula C8H16ClNO4 . It has a molecular weight of 225.67 . It is a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for Diethyl 2-(methylamino)malonate hydrochloride is 1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

Diethyl 2-(methylamino)malonate hydrochloride is a white to yellow powder or crystals . It should be stored in a refrigerator .

科学研究应用

1. Use in Malonic Ester Synthesis

- Summary of Application: Diethyl 2-(methylamino)malonate hydrochloride can be used in the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .

- Methods of Application: The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound. On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .

2. Use in the Synthesis of Highly Functionalized and Substituted Piperidines

- Summary of Application: Diethyl aminomalonate, a compound similar to Diethyl 2-(methylamino)malonate hydrochloride, can be used in the synthesis of highly functionalized and substituted piperidines (pipecolic acid derivatives) with high stereoselectivity .

- Methods of Application: Nitrogen-containing tethered diacids, easily prepared by reductive alkylation of diethyl aminomalonate, undergo double Michael reactions with 3-butyn-2-one .

- Results or Outcomes: The result of this reaction is the creation of highly functionalized and substituted piperidines with surprisingly high stereoselectivity .

3. Use in the Synthesis of Medicinal Compounds

- Summary of Application: Diethyl malonate, a compound similar to Diethyl 2-(methylamino)malonate hydrochloride, is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .

- Methods of Application: The specific methods of application can vary depending on the specific medicinal compound being synthesized. Generally, it involves various organic reactions such as condensation, substitution, or addition reactions .

- Results or Outcomes: The result is the creation of various medicinal compounds that have applications in treating a variety of health conditions .

4. Use in the Synthesis of Pesticides

- Summary of Application: Diethyl malonate, a compound similar to Diethyl 2-(methylamino)malonate hydrochloride, is used in the synthesis of several pesticides, including sethoxydim and the derivatives of 2-amino-4-chloro-6-methoxy pyrimidine .

- Methods of Application: The specific methods of application can vary depending on the specific pesticide being synthesized. It often involves reactions with various other chemicals under specific conditions .

- Results or Outcomes: The result is the creation of various pesticides that can be used in agricultural applications to protect crops from pests .

安全和危害

Diethyl 2-(methylamino)malonate hydrochloride is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

属性

IUPAC Name |

diethyl 2-(methylamino)propanedioate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-4-12-7(10)6(9-3)8(11)13-5-2;/h6,9H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDQOJWGNGPGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480266 |

Source

|

| Record name | AGN-PC-0NI2FV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(methylamino)malonate hydrochloride | |

CAS RN |

56598-98-2 |

Source

|

| Record name | 56598-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0NI2FV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)